molecular formula C14H26N2O3 B2911855 Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate CAS No. 2138811-76-2

Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate

Cat. No.: B2911855
CAS No.: 2138811-76-2
M. Wt: 270.373
InChI Key: HOJFEKXYBWZPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate is a chemical compound with the molecular formula C14H26N2O3. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a diethylamino group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate diethylamino ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(E)-4-(dimethylamino)-2-oxobut-3-enyl]-N-methylcarbamate
  • Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-ethylcarbamate
  • Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-isopropylcarbamate

Uniqueness

Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability, while the diethylamino group contributes to its solubility and reactivity in various chemical environments.

Properties

IUPAC Name

tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-7-16(8-2)10-9-12(17)11-15(6)13(18)19-14(3,4)5/h9-10H,7-8,11H2,1-6H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJFEKXYBWZPMH-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC(=O)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=C/C(=O)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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